

Spectroscopic Profile of 3-(Thiophen-2-yl)propan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-(Thiophen-2-yl)propan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-(Thiophen-2-yl)propan-1-ol** (CAS No: 19498-72-7, Molecular Formula: $C_7H_{10}OS$, Molecular Weight: 142.22 g/mol). The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for the acquisition of such spectra. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(Thiophen-2-yl)propan-1-ol**. These predictions are based on the analysis of structurally similar compounds, such as 2-propylthiophene, and established principles of spectroscopic interpretation.

Table 1: Predicted 1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.15	dd	1H	H-5 (Thiophene)
~6.95	dd	1H	H-3 (Thiophene)
~6.90	dd	1H	H-4 (Thiophene)
~3.70	t	2H	-CH ₂ -OH
~2.90	t	2H	Thiophene-CH ₂ -
~1.95	p	2H	-CH ₂ -CH ₂ -CH ₂ -
~1.60	s (broad)	1H	-OH

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~145	C-2 (Thiophene, substituted)
~127	C-5 (Thiophene)
~125	C-3 (Thiophene)
~123	C-4 (Thiophene)
~62	-CH ₂ -OH
~34	-CH ₂ -CH ₂ -CH ₂ -
~30	Thiophene-CH ₂ -

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic, thiophene)
2950-2850	Medium	C-H stretch (aliphatic)
~1440	Medium	C=C stretch (thiophene ring)
~1050	Strong	C-O stretch (primary alcohol)
~850	Strong	C-H out-of-plane bend (2-substituted thiophene)

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
142	40	[M] ⁺ (Molecular Ion)
124	20	[M - H ₂ O] ⁺
97	100	[Thiophene-CH ₂] ⁺ (Base Peak)
84	30	[Thiophene] ⁺
45	50	[CH ₂ CH ₂ OH] ⁺

Predicted via Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz spectrometer.

- **Sample Preparation:** Approximately 10-20 mg of **3-(Thiophen-2-yl)propan-1-ol** is dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **^1H NMR Acquisition:** The spectrum is acquired with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. A total of 16 scans are collected.
- **^{13}C NMR Acquisition:** The spectrum is acquired using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Approximately 1024 scans are averaged.
- **Data Processing:** The free induction decay (FID) is Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C . The spectra are manually phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FT-IR spectrum is to be recorded on a Fourier Transform Infrared spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

- **Sample Preparation:** A small drop of neat **3-(Thiophen-2-yl)propan-1-ol** is placed directly onto the ATR crystal.
- **Acquisition:** The spectrum is recorded in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample spectrum. 32 scans are co-added with a spectral resolution of 4 cm^{-1} .
- **Data Processing:** The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrum is to be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

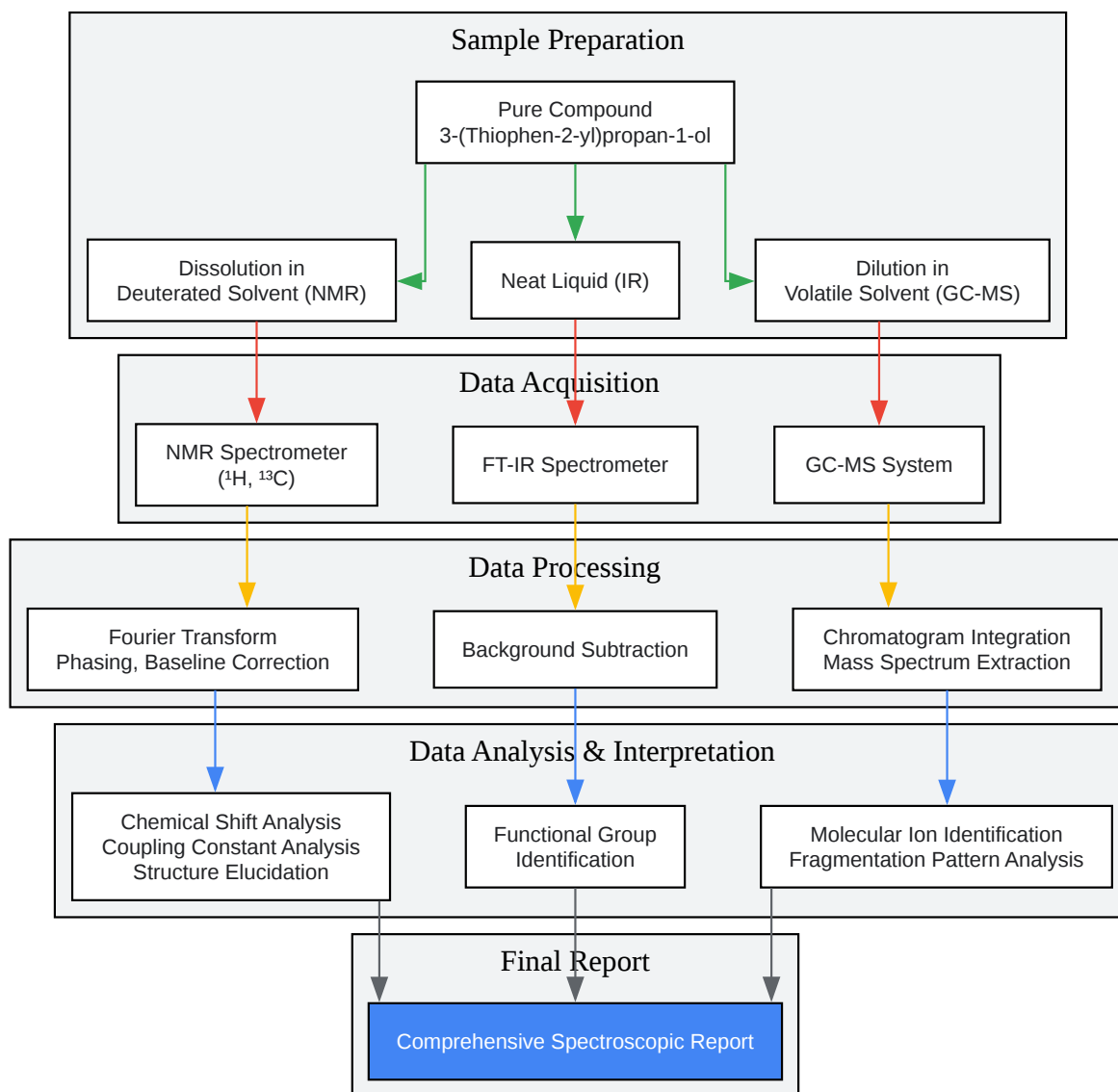
- **Sample Preparation:** A dilute solution of **3-(Thiophen-2-yl)propan-1-ol** (approximately 1 mg/mL) is prepared in dichloromethane.

- GC Conditions:
 - Injector: Splitless mode at 250 °C.
 - Column: A 30 m x 0.25 mm ID fused silica capillary column with a 0.25 µm film thickness (e.g., DB-5ms).
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole.
 - Scan Range: m/z 40-400.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra of the eluting peaks are analyzed. The mass spectrum corresponding to the GC peak of **3-(Thiophen-2-yl)propan-1-ol** is extracted and the fragmentation pattern is interpreted.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **3-(Thiophen-2-yl)propan-1-ol**.



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Caption: Workflow for Spectroscopic Characterization.

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